molecular formula C19H25NO7 B1528885 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354487-00-5

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No. B1528885
CAS RN: 1354487-00-5
M. Wt: 379.4 g/mol
InChI Key: YGQDXBQWPWLMNL-GJZGRUSLSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H25NO7 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Dirhodium-Catalyzed Oxidations

Dirhodium caprolactamate is an efficient catalyst for generating tert-butylperoxy radicals, which are effective oxidants for phenols and anilines. These reactions showcase the utility of tert-butyl-based compounds in selective oxidation processes, which could extend to similar structures like the compound , providing a pathway for synthesizing oxidized derivatives or functionalizing aromatic compounds (Ratnikov et al., 2011).

Polymer Synthesis

Synthesis and Properties of Ortho-Linked Polyamides

Derivatives of tert-butylcatechol, resembling the structural features of the compound, have been used to synthesize polyamides with significant thermal stability and solubility in polar solvents. This suggests potential applications in creating new polymeric materials with tailored properties (Hsiao et al., 2000).

Organometallic Chemistry

Spin Interaction in Zinc Complexes

The study of zinc complexes involving tert-butyl-substituted Schiff bases illustrates the manipulation of spin interactions in coordination compounds. This knowledge can inform the design of organometallic frameworks incorporating the subject compound for applications in magnetic materials or catalysis (Orio et al., 2010).

Reaction Mechanisms and Synthetic Methods

Divergent Synthesis with Enamines

Research demonstrates how the structure and choice of solvent can influence the synthesis of various compounds through reactions with enamines. This suggests potential pathways for the functionalization or transformation of the compound into diverse structures, depending on the reaction conditions (Rossi et al., 2007).

Protective Group Chemistry

Selective Deprotection Techniques

The selective removal of tert-butoxycarbonyl groups, as present in the compound, is crucial in peptide synthesis and other areas where protecting groups are employed. Research into more selective deprotection methods can directly benefit the synthesis and manipulation of compounds featuring tert-butoxycarbonyl groups (Bodanszky & Bodanszky, 2009).

properties

IUPAC Name

(2S,4S)-4-(4-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-5-25-17(23)12-6-8-13(9-7-12)26-14-10-15(16(21)22)20(11-14)18(24)27-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQDXBQWPWLMNL-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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